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molecular formula C6H8ClF3N4 B023808 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 762240-92-6

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride

Cat. No. B023808
M. Wt: 228.6 g/mol
InChI Key: AQCSCRYRCRORET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969558B2

Procedure details

A suspension of N′-((Z)-piperazin-2-ylidene)-trifluoroacetohydrazide (41 g) in methanol (170 mL) is stirred and heated to about 55° C. Hydrogen chloride (21 mL) is added to the reaction mixture and stirred for about 2 hours. The solution is cooled to 20° C. and methyl tert-butyl ether (423 mL) is added to it. The solution is further cooled to 0° C. and stirred for about 1 hour. The solid is filtered, washed with mixture of ethanol and methyl tert-butyl ether (82 mL) and dried at about 45° C. to afford the title compound. (Yield: 90.7%)
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
423 mL
Type
reactant
Reaction Step Three
Yield
90.7%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3]/[C:2]/1=[N:7]/[NH:8][C:9](=O)[C:10]([F:13])([F:12])[F:11].[ClH:15].C(OC)(C)(C)C>CO>[ClH:15].[F:11][C:10]([F:13])([F:12])[C:9]1[N:1]2[CH2:6][CH2:5][NH:4][CH2:3][C:2]2=[N:7][N:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
N1\C(\CNCC1)=N/NC(C(F)(F)F)=O
Name
Quantity
170 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
423 mL
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for about 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The solution is further cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with mixture of ethanol and methyl tert-butyl ether (82 mL)
CUSTOM
Type
CUSTOM
Details
dried at about 45° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C1=NN=C2N1CCNC2)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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